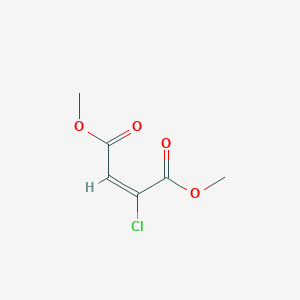
Maleate, chloro-, dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleate, chloro-, dimethyl is a chemical compound that has been widely used in scientific research. It is a member of the maleic acid family and is known for its unique chemical properties. This compound has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism Of Action
The mechanism of action of maleate, chloro-, dimethyl is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular metabolism. It has also been shown to inhibit the activity of some ion channels in the nervous system.
Biochemical and Physiological Effects:
Maleate, chloro-, dimethyl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the citric acid cycle, which is important for cellular metabolism. It has also been shown to affect the function of ion channels in the nervous system, which can affect the transmission of nerve impulses.
Advantages And Limitations For Lab Experiments
Maleate, chloro-, dimethyl has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations, including its potential toxicity and its limited solubility in non-polar solvents.
Future Directions
There are several future directions for research on maleate, chloro-, dimethyl. One area of research could be to further investigate its mechanism of action and its effects on cellular metabolism. Another area of research could be to explore its potential use as a starting material for the synthesis of new drugs and biologically active compounds. Additionally, further research could be done to explore its potential toxicity and to develop methods for its safe handling and disposal.
Conclusion:
In conclusion, maleate, chloro-, dimethyl is a chemical compound that has been widely used in scientific research. It has been used as a reagent in the synthesis of various organic compounds and as a starting material for the synthesis of drugs and other biologically active compounds. While its mechanism of action is not fully understood, it has been shown to affect cellular metabolism and the function of ion channels in the nervous system. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
Maleate, chloro-, dimethyl is synthesized by the reaction of maleic anhydride with methanol and hydrogen chloride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is a white crystalline solid that is soluble in water and polar solvents.
Scientific Research Applications
Maleate, chloro-, dimethyl has been extensively used in scientific research. It has been used as a reagent in the synthesis of various organic compounds such as esters, amides, and imides. It has also been used as a starting material for the synthesis of drugs and other biologically active compounds.
properties
CAS RN |
19393-45-4 |
|---|---|
Product Name |
Maleate, chloro-, dimethyl |
Molecular Formula |
C6H7ClO4 |
Molecular Weight |
178.57 g/mol |
IUPAC Name |
dimethyl (E)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C6H7ClO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3+ |
InChI Key |
VYXGXXYXSAMWBM-ONEGZZNKSA-N |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/Cl |
SMILES |
COC(=O)C=C(C(=O)OC)Cl |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



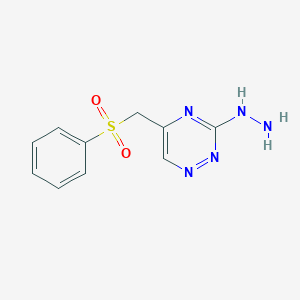
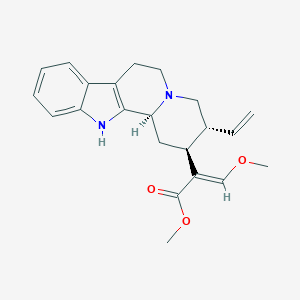

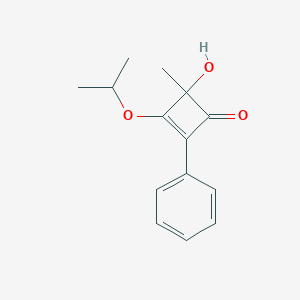
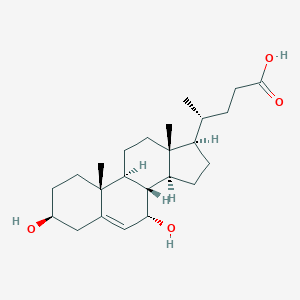
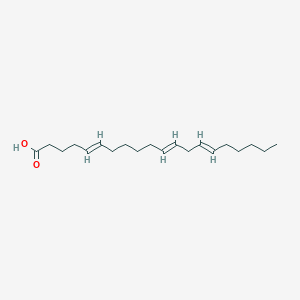



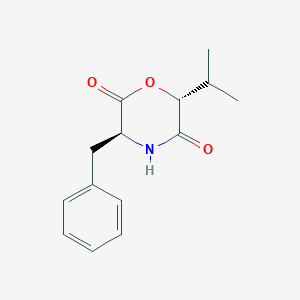
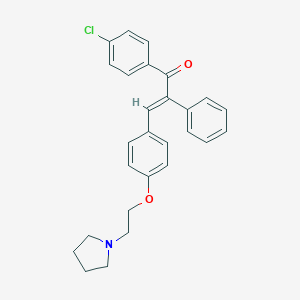
![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)
